molecular formula C9H9N3 B8807676 3-(2-methyl-1H-imidazol-5-yl)pyridine CAS No. 521267-67-4

3-(2-methyl-1H-imidazol-5-yl)pyridine

Cat. No.: B8807676
CAS No.: 521267-67-4
M. Wt: 159.19 g/mol
InChI Key: CRTCNWBTASZQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-1H-imidazol-5-yl)pyridine is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound features a pyridinylimidazole scaffold, a structure recognized as a privileged motif in medicinal chemistry for developing biologically active molecules . The imidazole ring is a five-membered heterocycle that is amphoteric, possessing both acidic and basic properties, which can influence the pharmacokinetic parameters of drug candidates . This specific scaffold is of significant research value, particularly in the field of kinase inhibition. The pyridinylimidazole core serves as a critical pharmacophore for the development of potent and selective covalent inhibitors of c-Jun N-terminal kinase 3 (JNK3) . JNK3 is a serine/threonine kinase predominantly expressed in neuronal tissue and is a promising therapeutic target for the investigation of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease . In these inhibitors, the heteroaromatic system is essential for forming key interactions within the kinase's ATP-binding site, including a bidentate hydrogen bond with the hinge region residue Met149 . As a versatile chemical building block, 3-(2-methyl-1H-imidazol-5-yl)pyridine provides researchers with a foundational template for the design, synthesis, and optimization of novel therapeutic agents and pharmacological probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

521267-67-4

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-(2-methyl-1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-7-11-6-9(12-7)8-3-2-4-10-5-8/h2-6H,1H3,(H,11,12)

InChI Key

CRTCNWBTASZQFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Comparisons of 3-(2-Methyl-1H-imidazol-5-yl)pyridine and Analogs
Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Potency (Ki/EC₅₀) Selectivity Notes
3-(2-Methyl-1H-imidazol-5-yl)pyridine Pyridine + 2-methylimidazole None ~175.2* Not specified N/A Simpler structure
3-(Piperidin-4-ylmethoxy)pyridine Pyridine + piperidine-methoxy Piperidin-4-ylmethoxy ~220.3* LSD1 Ki = 29 nM >160-fold selectivity over MAO-A/B
Patent Example (EP 1 926 722 B1) Benzoimidazole + pyridine + imidazole Trifluoromethyl, fluoro, ether linkages 546.1 Not specified N/A Enhanced metabolic stability inferred from fluorine/CF₃

*Calculated based on structural formula.

Key Observations:

Substituent Impact: The piperidine-methoxy group in 3-(piperidin-4-ylmethoxy)pyridine contributes to high LSD1 inhibitory activity (Ki = 29 nM) and selectivity over monoamine oxidases. This bulky substituent likely improves target binding through hydrophobic and hydrogen-bonding interactions. In contrast, the 2-methylimidazole in the target compound offers a compact, electron-rich moiety that may favor interactions with metal ions or π-π stacking in enzymes. The trifluoromethyl and fluoro groups in the patent compound enhance lipophilicity and metabolic stability, critical for oral bioavailability.

Biological Activity: LSD1 inhibitors like 3-(piperidin-4-ylmethoxy)pyridine show potent anti-proliferative effects in cancer cells (EC₅₀ = 280 nM) . The target compound’s simpler structure may lack comparable potency but could serve as a scaffold for further optimization.

Synthetic Complexity :

  • The target compound is synthetically simpler than the patent example, which requires multi-step synthesis involving isothiocyanates and ether linkages . This simplicity may facilitate large-scale production.

Research Findings and Implications

  • Enzyme Inhibition : The piperidine-methoxy analog’s competitive inhibition of LSD1 underscores the importance of substituent bulk for enzyme affinity . The target compound’s methyl group may similarly modulate interactions with demethylases or oxidases.
  • Cellular Effects: Analogs with pyridine-imidazole cores demonstrate cell-type-specific anti-proliferative effects, sparing normal cells . This selectivity could be replicated in the target compound with tailored substitutions.
  • Pharmacokinetics : Fluorinated analogs (e.g., patent compound) highlight the role of halogenation in improving drug-like properties , a strategy applicable to 3-(2-methyl-1H-imidazol-5-yl)pyridine derivatives.

Preparation Methods

Table 1: Comparative Analysis of Cross-Coupling Conditions

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(dppf)CsFToluene/H₂O1100.572
Pd(PPh₃)₄Na₂CO₃DMF110258

Data adapted from microwave-assisted protocols.

The PdCl₂(dppf)-catalyzed method achieves superior yields due to enhanced electron transfer efficiency and reduced side reactions. Post-synthesis purification via flash chromatography (silica gel, dichloromethane/methanol 9:1) ensures >98% purity, as verified by ¹H NMR.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly accelerates reaction kinetics in imidazole synthesis. A protocol described in Expedient and Generic Synthesis of Imidazole Nucleosides employs microwave conditions to condense 2-methylimidazole with pyridine-3-carbaldehyde in a single step. The reaction mixture, containing Pd(OAc)₂ and BnEt₃NCl, is irradiated at 120°C for 15 minutes, achieving an 85% yield.

Advantages of microwave synthesis :

  • Reduced reaction time : From 8 hours (conventional heating) to 15 minutes.

  • Improved regioselectivity : Minimizes formation of N1 vs. N3 imidazole isomers.

  • Scalability : Demonstrated at gram-scale (up to 10 g) without yield loss.

Purification and Characterization Techniques

Recrystallization and Chromatography

Crude products are typically purified via:

  • Recrystallization : Ethanol or methanol yields crystals with >95% purity.

  • Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted aldehydes.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Key peaks include δ 8.50 (pyridine H-2), 7.85 (imidazole H-4), and 2.30 (methyl group).

  • IR spectroscopy : C=N stretch at 1574 cm⁻¹ confirms imidazole ring formation.

  • Elemental analysis : Carbon content within ±0.3% of theoretical values validates stoichiometry.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow chemistry methods are preferred. A patent-pending process describes a tubular reactor system where 2-methylimidazole and pyridine-3-carbaldehyde are mixed in-line with CAN/H₂O₂, achieving 70% yield at 1 kg/day throughput. Key metrics:

  • Residence time : 12 minutes.

  • Purity : 97% (HPLC).

  • Cost efficiency : 40% reduction in solvent use compared to batch methods .

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